N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a cyclohexane carboxamide group attached to a thiazole ring substituted with a methyl and phenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Future Directions
Thiazoles have been found to have diverse biological activities and have been used in the development of various drugs and biologically active agents . Therefore, the future directions of “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide” could involve further exploration of its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action of many chemical compounds .
Preparation Methods
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, making it a candidate for drug development.
Comparison with Similar Compounds
Similar compounds to N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide include other thiazole derivatives such as:
- N-(5-methyl-1,3-thiazol-2-yl)acetamide
- N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide
These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity. This compound is unique due to its cyclohexane carboxamide group, which enhances its stability and potential for diverse applications .
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFAYXJGKFLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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